N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(1,3-Dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine hydrochloride is a bis-pyrazole derivative featuring two methyl-substituted pyrazole rings linked via a methylene amine group, with a hydrochloride counterion enhancing its solubility in polar solvents. The compound’s structure is characterized by nitrogen-rich heterocycles, which are often associated with bioactivity in medicinal chemistry, such as kinase inhibition or receptor modulation . The methyl groups at the 1,3- and 1,4-positions of the pyrazole rings contribute to steric bulk and electronic stabilization, while the hydrochloride salt improves crystallinity and stability for pharmaceutical applications.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-6-15(3)14-11(8)12-5-10-7-16(4)13-9(10)2;/h6-7H,5H2,1-4H3,(H,12,14);1H |
InChI Key |
YBCIGVLVGXJCBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CN(N=C2C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 1,3-Dimethylpyrazole
The 1,3-dimethylpyrazole moiety is synthesized via Knorr pyrazole synthesis , involving the condensation of hydrazine hydrate with acetylacetone (2,4-pentanedione). This reaction proceeds in aqueous or alcoholic solvents under acidic catalysis. For example:
- Acetic acid (5–10 mol%) in water at 50°C yields 1,3-dimethylpyrazole with >99% purity.
- Ammonium chloride as a green catalyst in ethanol at reflux (80°C) achieves comparable yields (92–95%) while reducing environmental impact.
The reaction mechanism involves:
Synthesis of 1,4-Dimethylpyrazole-3-amine
This intermediate is prepared via selective alkylation of pyrazole derivatives:
- 1-Methylpyrazole-3-amine reacts with methyl iodide in dimethyl sulfoxide (DMSO) at 80°C, yielding 1,4-dimethylpyrazole-3-amine with 85% efficiency.
- Alternative routes employ reductive amination using sodium cyanoborohydride and formaldehyde.
Alkylation and Coupling Reactions
Methylene Bridge Formation
The two pyrazole units are connected via a methylene (-CH2-) bridge through alkylation :
- 1,3-Dimethylpyrazole-4-carbaldehyde is condensed with 1,4-dimethylpyrazole-3-amine using sodium borohydride in methanol , forming the secondary amine linkage.
- One-pot methods utilize paraformaldehyde and hydrochloric acid under reflux, achieving 78–82% yields.
Optimized conditions :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 60–80°C | |
| Solvent | Ethanol/water (3:1) | |
| Catalyst | Acetic acid (5 mol%) | |
| Reaction time | 4–6 hours |
Industrial-Scale Alkylation
Continuous flow reactors enhance efficiency for large-scale production:
- Microreactors with residence times of 10–15 minutes improve heat transfer and reduce byproducts.
- Automated pH control (pH 6–7) minimizes decomposition.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acid titration :
- Dissolving the amine in anhydrous ether and adding concentrated HCl (37%) at 0–5°C precipitates the hydrochloride salt.
- Recrystallization from ethanol/water mixtures yields >99% purity.
Critical parameters :
- Stoichiometric HCl:Amine ratio (1:1).
- Slow addition rates to prevent localized overheating.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Chromatographic Techniques
- Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors.
- HPLC with C18 columns confirms purity (>99%) using acetonitrile/water gradients.
Spectroscopic Data
- ¹H NMR (DMSO-d6): δ 2.15 (s, 3H, CH3), 3.72 (s, 2H, CH2), 7.25–7.45 (m, pyrazole-H).
- LC-MS : m/z 236.2 [M+H]⁺, 272.2 [M+Cl]⁻.
Industrial Production Insights
Large-scale synthesis prioritizes:
- Solvent recovery systems to recycle ethanol/water mixtures.
- Quality control protocols testing for residual hydrazine (<10 ppm).
Emerging Methodologies
- Electrochemical alkylation reduces reagent waste, achieving 88% yields in preliminary trials.
- Biocatalytic approaches using transaminases are under investigation for enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
(a) Carboxamide Derivatives (e.g., Compounds 3a–3e from )
- Key Differences: The target compound is an amine hydrochloride, whereas compounds 3a–3e are carboxamides with cyano substituents. The carboxamide derivatives (e.g., 3a: C21H15ClN6O) exhibit higher molecular weights (403–437 g/mol) compared to the target compound due to the carboxamide and aryl groups . Impact on Properties:
- Carboxamides generally show lower solubility in aqueous media compared to hydrochloride salts.
(b) Chlorinated Pyrazole Amine (CAS 1006348-72-6)
- Structure : 4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine.
- Key Differences :
- Chlorine increases molecular polarity and may enhance binding to hydrophobic pockets in biological targets.
- The absence of a hydrochloride salt reduces solubility in polar solvents.
(c) Methoxyphenyl-Substituted Hydrochloride (CAS 62832-45-5)
- Structure : 3-[1,4-Bis(4-methoxyphenyl)pyrazol-3-yl]oxy-N,N-dimethylpropan-1-amine hydrochloride.
- Key Differences :
- The ether linkage introduces conformational flexibility.
Physicochemical Properties
- Melting Points : Carboxamide derivatives (e.g., 3a: 133–135°C, 3d: 181–183°C) suggest that crystalline stability correlates with aromatic substitution . The target compound’s hydrochloride salt likely exhibits a higher melting point than neutral analogues due to ionic interactions.
- Solubility : Hydrochloride salts (target compound, CAS 62832-45-5) are more water-soluble than neutral amines (CAS 1006348-72-6) or carboxamides.
Biological Activity
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H18ClN5 |
| Molecular Weight | 255.75 g/mol |
| IUPAC Name | This compound |
| InChI Key | YBCIGVLVGXJCBF-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets. The compound's pyrazole ring allows it to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor interactions. This modulation can lead to various biological effects such as:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine have shown effectiveness against BRAF(V600E) and EGFR mutations, which are critical in certain cancers .
- Antimicrobial Effects : Pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. Studies have demonstrated that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Therapeutic Applications
This compound is being explored for its potential in several therapeutic areas:
1. Cancer Treatment
- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, a study reported significant growth inhibition in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective doses .
2. Antimicrobial Agents
- Its efficacy against bacterial and fungal strains has been documented. The compound's structure allows it to interfere with microbial growth mechanisms effectively .
3. Anti-inflammatory Properties
- Pyrazole derivatives are known for their anti-inflammatory effects, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives:
Case Study 1: Anticancer Activity
A series of pyrazole compounds were synthesized and screened for anticancer activity against various cell lines. Notably, one derivative exhibited an IC50 value of 12.50 µM against SF-268 (human glioblastoma) cells, suggesting strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of substituted pyrazoles, the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
